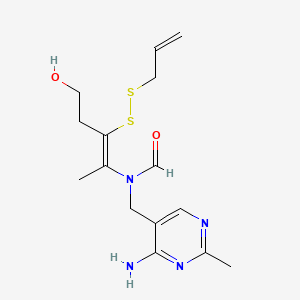
Allithiamine
Übersicht
Beschreibung
Pyrimidine derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. Their synthesis, structural analysis, and property evaluation are critical for developing new compounds with desired functionalities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions, nucleophilic substitutions, and the use of formamidines as key intermediates. For instance, synthesis routes include reactions of aldehydes with amines or amidines, leading to a diverse array of pyrimidine compounds. The use of N-substituted formamides as nucleophiles has been reported to react with in situ-generated oxazepines, followed by spontaneous N-deformylation to yield densely substituted 2-aminopyridines (Weng et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using various analytical techniques such as FT-IR, NMR, LC–MS, and X-ray diffraction analysis. These methods provide detailed information on the molecular geometry, substituent effects, and the overall conformation of the compounds (Ji, 2006).
Wissenschaftliche Forschungsanwendungen
Diabetes-Management
Allithiamine wurde für sein Potenzial untersucht, hyperglykämiebedingte Endotheldysfunktion zu lindern, eine häufige Komplikation bei Diabetes. Forschungen zeigen, dass this compound den Anstieg von fortgeschrittenen Glykierungsendprodukten (AGEs) unterdrücken und proinflammatorische Veränderungen reduzieren kann, was es zu einem vielversprechenden Wirkstoff für die Behandlung von diabetesbedingten Komplikationen macht .
Antioxidative Eigenschaften
Studien legen nahe, dass this compound eine starke antioxidative Wirkung entfaltet. Diese Eigenschaft ist vorteilhaft bei der Reduzierung von oxidativem Stress, der an verschiedenen chronischen Krankheiten beteiligt ist, darunter Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten .
Entzündungshemmende Wirkungen
This compound hat unter den Thiamin-Derivaten die stärkste entzündungshemmende Wirkung gezeigt. Es hemmt die Produktion von proinflammatorischen Zytokinen und könnte zur Linderung von Entzündungen bei Erkrankungen wie Sepsis eingesetzt werden .
Modulation des Immunsystems
Im Zusammenhang mit der Immunantwort wurde beobachtet, dass this compound den Stoffwechselfluss während der Aktivierung dendritischer Zellen moduliert. Diese Modulation spielt eine Rolle bei der Kontrolle der Immunantwort, was bei der Behandlung von Sepsis und anderen hyperinflammatorischen Zuständen von Vorteil sein könnte .
Stoffwechselregulation
This compound beeinflusst Stoffwechselwege, indem es die durch Glucose angetriebene Citrat-Akkumulation hemmt. Dieser Effekt auf die Stoffwechselregulation ist entscheidend für seine entzündungshemmende Wirkung und könnte therapeutische Implikationen für Stoffwechselstörungen haben .
Nutraceutisches Potenzial
Aufgrund seiner biologischen Wirkungen könnte this compound als Nutraceutikum betrachtet werden, das das Potenzial hat, die Pathogenese von Diabetes mellitus und anderen Stoffwechselerkrankungen zu bekämpfen. Seine Rolle in Nutraceutika könnte erweitert werden, um die Gesundheitsergebnisse bei verschiedenen Erkrankungen zu verbessern .
Safety and Hazards
The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H320-H335, and the precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Wirkmechanismus
Target of Action
Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism . This compound also targets dendritic cells , modulating their metabolic flux during activation .
Mode of Action
This compound interacts with its targets by acting as a coactivator of the PDC . This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid . In dendritic cells, this compound inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis . This compound significantly inhibits glucose-driven citrate accumulation , which is a key component of the citric acid cycle.
Pharmacokinetics
The pharmacokinetics of this compound are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that this compound may have a different absorption mechanism and pharmacological profile than other thiamine derivatives .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to this compound . Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency .
Eigenschaften
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAVNGLACHSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903716 | |
| Record name | Allithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554-44-9 | |
| Record name | Allithiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that the disulfide bond in allithiamine and its analogs plays a crucial role in their biological activity, potentially by interacting with intracellular thiols like thioredoxin and glutathione, ultimately affecting cellular redox balance [, ].
A: Studies have shown that this compound can attenuate inflammation. For instance, it significantly inhibited LPS-induced pro-inflammatory cytokine production and maturation in dendritic cells []. This anti-inflammatory effect might be linked to its modulation of metabolic flux during immune cell activation [].
ANone: The molecular formula of this compound is C19H28N4O3S2, and its molecular weight is 424.58 g/mol.
A: Yes, researchers have used polarography to investigate the electrochemical behavior of this compound []. Additionally, gas chromatography coupled with mass spectrometry has been utilized to analyze and quantify this compound in various samples, such as garlic extracts [].
A: this compound is known to be unstable in its pure form [], particularly under alkaline conditions, where its synthetic rates increase rapidly [].
ANone: While this compound itself is not known to exhibit direct catalytic properties, its presence can influence enzymatic reactions. Research on the catalytic activity of this compound is limited.
ANone: While the provided research papers don't directly involve computational studies on this compound, such techniques could be valuable for understanding its interaction with biological targets and predicting its properties.
A: Studies on the SAR of this compound have primarily focused on the disulfide bond and its importance for biological activity [, ]. Synthesizing various analogs with different alkyl chains attached to the disulfide bond could provide further insights into its SAR.
A: Encapsulation techniques and the development of suitable delivery systems could potentially improve the stability and bioavailability of this compound [, ].
A: Research indicates that orally administered this compound is readily absorbed and leads to a rapid increase in thiamine activity in various tissues, including blood, red blood cells, cerebrospinal fluid, and urine [].
A: Studies have shown that this compound exhibits superior absorption and utilization compared to water-soluble thiamine salts, particularly in individuals with thiamine deficiency, such as alcoholics [, ].
A: Yes, several clinical trials have investigated the effects of this compound, primarily in the context of diabetic polyneuropathy [, ]. Results indicate that benfotiamine, a synthetic this compound, shows promising effects in improving neuropathy symptoms [, ].
ANone: There is limited information available regarding resistance mechanisms specifically associated with this compound.
A: Researchers are exploring targeted drug delivery approaches to enhance the therapeutic efficacy of this compound. Encapsulation in liposomes or nanoparticles could improve its delivery to specific tissues and cells [, ].
A: this compound was discovered in Japan in 1951 by Fujiwara et al. during their research on the thiamine-masking effect of garlic [].
A: Early studies demonstrated that this compound exhibited greater biological activity compared to thiamine itself, particularly in improving thiamine deficiency symptoms [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)
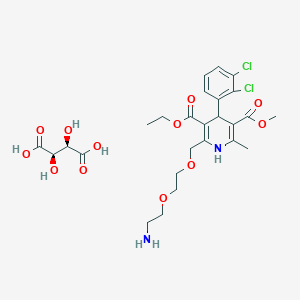
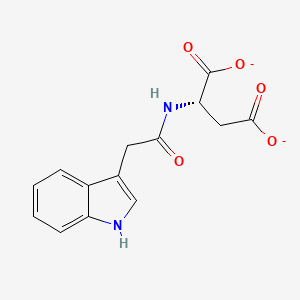
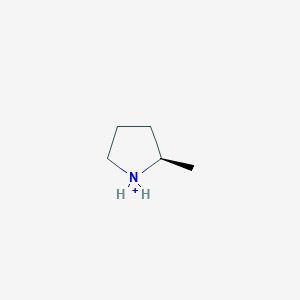
![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
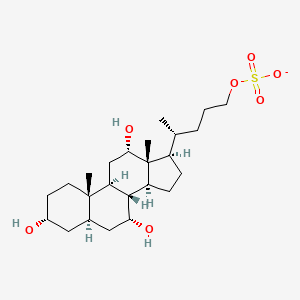

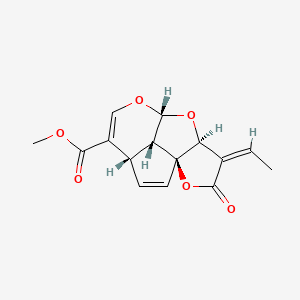
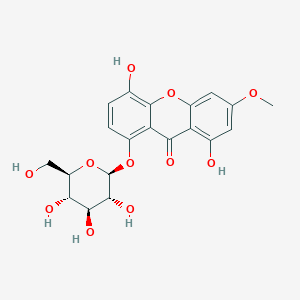

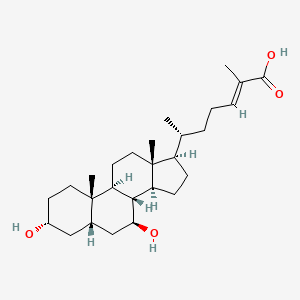
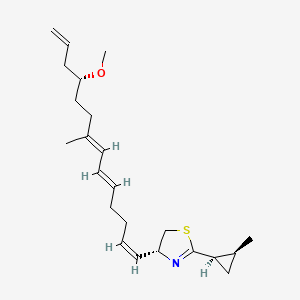
![3-[2-(1-piperidinyl)ethylthio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1231311.png)
